![molecular formula C8H11NO3S B3406786 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) CAS No. 392242-85-2](/img/structure/B3406786.png)
2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI)
Overview
Description
2-Thiophenecarboxylic acid is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .
Synthesis Analysis
It can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular formula of 2-Thiophenecarboxylic acid is C5H4O2S . The IUPAC Standard InChI is InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H, (H,6,7) .Chemical Reactions Analysis
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The boiling point of 2-Thiophenecarboxylic acid is 260 °C (lit.) and the melting point is 125-127 °C (lit.) . The molecular weight is 128.15 .Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which may be involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) are still being studied. However, it has been shown to have potential anti-inflammatory and analgesic properties, which may make it useful in the treatment of various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) in lab experiments is its relative ease of synthesis. However, one of the limitations of this compound is that its mechanism of action is not well understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI). One area of research is to further investigate its potential therapeutic properties and develop new compounds based on its structure. Another area of research is to study its mechanism of action in more detail to better understand how it works and how it may be used in the treatment of various diseases. Additionally, research could be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Scientific Research Applications
2-Thiophenecarboxylicacid,3-(acetylamino)-4,5-dihydro-,methylester(9CI) has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is as a building block for the synthesis of other compounds that have potential therapeutic properties.
Safety and Hazards
properties
IUPAC Name |
methyl 4-acetamido-2,3-dihydrothiophene-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIDHDSSSISFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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